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molecular formula C10H20ClNO2 B8361241 Methyl 4-(piperidin-2-yl)butanoate hydrochloride

Methyl 4-(piperidin-2-yl)butanoate hydrochloride

Cat. No. B8361241
M. Wt: 221.72 g/mol
InChI Key: FNUSPKGUYMLVRN-UHFFFAOYSA-N
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Patent
US08124624B2

Procedure details

A solution of 4-(2-piperidinyl)butanoic acid hydrochloride (5.95 g, 34.8 mmol) in Methanol (104 ml) is cooled to 0° C. At this temperature thionylchloride (7.54 ml, 104.3 mmol) is added slowly. The reaction mixture is heated to reflux for 12 h. The solvent is evaporated in vacuum. The residue is suspended in Ethylacetate and is heated to reflux. The suspension is filtered while it is still hot. In the filtrate a white solid dropped out, which was filtered out and dried in vacuum to give Methyl 4-(piperidin-2-yl)butanoate hydrochloride (2) (3.49 g, 45%)
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
reactant
Reaction Step One
Quantity
7.54 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12].S(Cl)([Cl:16])=O.[CH3:18]O>>[ClH:16].[NH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[CH2:8][CH2:9][CH2:10][C:11]([O:13][CH3:18])=[O:12] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5.95 g
Type
reactant
Smiles
Cl.N1C(CCCC1)CCCC(=O)O
Name
Quantity
104 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
7.54 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuum
TEMPERATURE
Type
TEMPERATURE
Details
is heated to reflux
FILTRATION
Type
FILTRATION
Details
The suspension is filtered while it
ADDITION
Type
ADDITION
Details
In the filtrate a white solid dropped out
FILTRATION
Type
FILTRATION
Details
which was filtered out
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.N1C(CCCC1)CCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.49 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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